1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate
Description
Properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(11-6(3)10)7-9-8-5(2)12-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUSQRANEWPBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215265 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, α,5-dimethyl-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-50-7 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, α,5-dimethyl-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, α,5-dimethyl-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that oxadiazole derivatives, which include 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate, have been widely explored for their high therapeutic values. They act as target-specific anti-angiogenic pharmacophores and have been associated with multiple biological activities, including anticancer.
Mode of Action
It’s known that oxadiazole derivatives interact with their targets and cause changes that lead to their therapeutic effects. For instance, they have been shown to inhibit various enzymes and proteins that contribute to cancer cell proliferation.
Biochemical Pathways
Oxadiazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities. For instance, they have been shown to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase.
Pharmacokinetics
In silico admet predictions and pharmacokinetic studies confirm high oral bioavailability of oxadiazole derivatives.
Biochemical Analysis
Biochemical Properties
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies. The compound’s interaction with these enzymes often involves binding to the active site, thereby inhibiting the enzyme’s function.
Cellular Effects
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Molecular Mechanism
The molecular mechanism of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can disrupt the signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic efficacy, as well as its potential side effects.
Subcellular Localization
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and optimize its therapeutic effects.
Biological Activity
The compound 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate belongs to a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole ring has garnered attention due to its potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Characterization
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate can be synthesized through various methods involving the reaction of 5-methyl-1,3,4-oxadiazole with ethyl acetate under acidic or basic conditions. Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, a study reported that derivatives of 1,3,4-oxadiazole exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate | E. coli | 15 |
| 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate | S. aureus | 18 |
Cytotoxicity
The cytotoxic effects of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate have been evaluated in several cancer cell lines. One study indicated that at concentrations ranging from 50 µM to 200 µM, this compound showed varying degrees of cytotoxicity against L929 and A549 cells. Notably, cell viability assays revealed that some concentrations increased cell viability over controls .
Table 2: Cytotoxicity Results in Cell Lines
| Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 50 | 95 | 90 |
| 100 | 78 | 85 |
| 200 | 60 | 70 |
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes or receptors involved in critical biological pathways. For example, some studies suggest that these compounds may act as inhibitors of carbonic anhydrase or histone deacetylases (HDACs), which are important in cancer progression .
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazoles:
- Anticancer Studies : A recent investigation into the effects of oxadiazole derivatives on breast cancer cells showed that these compounds could induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : In models of inflammation, compounds containing the oxadiazole moiety demonstrated significant reductions in pro-inflammatory cytokines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a 1,3,4-oxadiazole ring with an ethyl acetate moiety at the 5-position. The synthesis typically involves:
- Formation of the Oxadiazole Ring :
- Combine hydrazine with an appropriate carboxylic acid.
- Heat under reflux to promote cyclization.
- Isolate the oxadiazole product.
- Esterification :
- React the oxadiazole with acetic anhydride to form the ester.
This synthetic pathway highlights the compound's structural uniqueness and its potential for further functionalization.
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities. Specifically, 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate has shown promise in:
- Antioxidant Properties : The compound may help in scavenging free radicals, thus protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that it may influence specific enzymes or protein interactions in the brain, offering potential therapeutic avenues for neurodegenerative diseases.
Pharmaceutical Applications
The pharmaceutical applications of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate are particularly noteworthy:
- Drug Development : Its unique structure allows for modifications that can enhance bioactivity and selectivity towards biological targets. The neuroprotective properties make it a candidate for further investigation in treating conditions like Alzheimer's or Parkinson's disease.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative could also possess such activity .
Agrochemical Applications
The compound's potential extends into agrochemicals:
- Herbicidal Activity : Derivatives of oxadiazoles have been noted for their herbicidal properties. The structural characteristics of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate may enhance its effectiveness as a herbicide.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl acetate, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Methyl-1,3,4-Oxadiazol-2-Amine | Contains amino group instead of ester | Antimicrobial and antioxidant |
| 5-(tert-butyl)-1,3,4-Oxadiazol-2-Amine | Bulky tert-butyl group affects solubility | Antimicrobial properties |
| 5-(phenyl)-1,3,4-Oxadiazol-2-Amine | Phenyl substitution alters electronic properties | Potential anticancer activity |
| Ethyl 2-[4-(5-methyl-1,3,4-Oxadiazol-2-YL)phenoxy]propanoate | Contains a phenoxy group | Herbicidal activity |
The combination of both ester and oxadiazole functionalities in 1-(5-Methyl-1,3,4-oxadiazol-2-y)ethyl acetate may enhance its solubility and biological activity compared to other derivatives.
Comparison with Similar Compounds
Structural Comparison with Similar 1,3,4-Oxadiazole Derivatives
The biological and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents. Below is a comparative analysis of key structural features:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs.
- Solubility : The liquid state of the target compound suggests higher solubility in organic solvents compared to solid analogs with bulky substituents (e.g., naphthofuran or carbazole derivatives).
- Bioactivity Correlations : Bulky substituents (e.g., naphthofuran in ) are linked to antibacterial activity, while carbazole derivatives exhibit antifungal properties . The target compound’s ester group may influence bioavailability but requires empirical validation.
Table 3: Inferred Bioactivity Based on Structural Analogs
Inferences for Target Compound :
- The ethyl acetate moiety may enhance solubility, aiding in drug delivery.
- The methyl group could reduce steric hindrance, improving binding affinity compared to bulkier substituents.
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key steps:
- Formation of the 5-methyl-1,3,4-oxadiazole ring system.
- Introduction of the ethyl acetate substituent at the 2-position via acylation or esterification.
- Purification and isolation of the target compound.
Preparation of 5-Methyl-1,3,4-oxadiazol-2-ylamine Intermediate
A crucial intermediate for the synthesis is 5-methyl-1,3,4-oxadiazol-2-ylamine , which can be prepared by cyclization of appropriate hydrazide precursors.
- Starting from 2-acetylhydrazinecarboxamide, the compound is suspended in 1,2-dimethoxyethane.
- Phosphorus oxychloride (POCl3) is added, and the mixture is heated at 70 °C for 2 hours to promote cyclodehydration forming the oxadiazole ring.
- After reaction completion, solvent removal under reduced pressure is followed by aqueous workup with sodium carbonate to pH 8.
- Extraction with ethyl acetate, drying over sodium sulfate, and solvent evaporation yields the 5-methyl-1,3,4-oxadiazol-2-ylamine as a white solid with moderate yield (approximately 0.5 g from 1.17 g starting material).
Acetylation to Form 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl Acetate
The key step to introduce the ethyl acetate group involves selective acylation or esterification at the 2-position of the oxadiazole ring.
- The organic layers containing the oxadiazole intermediate are washed with aqueous ammonium chloride, dried, and concentrated.
- The residue is combined with isopropanol and aqueous sodium hydroxide, stirred at 45 °C overnight to facilitate reaction.
- After cooling and concentration, the mixture is acidified with acetic acid and extracted with methyl tert-butyl ether.
- Further reaction steps involve adding tetrahydrofuran and carbonyldiimidazole to activate carboxyl groups, followed by coupling with amines or hydrazides.
- Sodium triacetoxyborohydride is used as a reducing agent to stabilize the acetylated product.
- Final isolation involves extraction with aqueous hydrochloric acid and organic solvents, followed by drying and concentration to yield the acetylated oxadiazole derivative.
This method emphasizes mild conditions, use of carbonyldiimidazole for activation, and sodium triacetoxyborohydride for reductive stabilization, suitable for scale-up.
Alternative Synthetic Routes
Other literature sources describe similar oxadiazole syntheses involving:
- Reaction of hydrazides with carbon disulfide and potassium hydroxide followed by reflux and acidification to yield mercapto-oxadiazoles, which can be alkylated with ethyl bromoacetate to give ethyl 2-(5-substituted-1,3,4-oxadiazol-2-yl)acetates.
- Cyclization of monoalkyl oxalate hydrazides via dehydration ring closure to obtain 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl esters, which can be adapted to prepare the ethyl acetate derivative.
Summary Table of Preparation Steps
Research Findings and Considerations
- The use of phosphorus oxychloride is common for cyclization to form the oxadiazole ring, but requires careful handling due to its corrosive nature.
- Carbonyldiimidazole is an effective reagent for activating carboxylic acid derivatives before coupling, providing mild reaction conditions and good yields.
- Sodium triacetoxyborohydride is preferred for reductive amination steps due to its selectivity and mildness, preventing over-reduction.
- Extraction and washing steps with aqueous ammonium chloride, sodium hydroxide, and hydrochloric acid are critical for removing impurities and isolating pure product.
- Alternative routes involving alkylation of mercapto-oxadiazoles or ring closure of oxalate hydrazides offer versatile synthetic pathways potentially adaptable for industrial scale.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or hydrazide intermediates. For example, hydrazide derivatives can be treated with CS₂ under basic conditions (e.g., KOH in EtOH/H₂O) at 95°C for 16 h to form the oxadiazole ring . Solvent choice (e.g., EtOH vs. THF) and reaction duration significantly affect yield. Optimization studies suggest that prolonged reflux (14–24 h) in polar aprotic solvents improves cyclization efficiency. Monitoring via TLC (hexane:ethyl acetate 6:4) ensures reaction completion .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in related 5-methyl-1,3,4-oxadiazole derivatives . Alternative methods include ¹H/¹³C NMR for functional group analysis (e.g., acetate methyl protons at δ ~2.1 ppm) and FT-IR for carbonyl (C=O) stretching vibrations (~1740 cm⁻¹). Elemental analysis (±0.4% tolerance) ensures purity .
Q. What purification techniques are recommended for isolating 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate?
- Methodological Answer : Recrystallization from DMF/acetic acid (3:1 v/v) is effective for removing unreacted hydrazides . For chromatographic purification, silica gel column chromatography with ethyl acetate/hexane gradients (10–40% EtOAc) resolves oxadiazole derivatives from byproducts. Centrifugation or vacuum filtration is used for crystalline precipitates .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings in oxadiazole derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. SC-XRD bond lengths) may arise from dynamic conformational changes in solution. To address this:
- Perform variable-temperature NMR to probe rotational barriers of the oxadiazole ring.
- Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with experimental SC-XRD data to identify steric or electronic effects .
Q. What strategies optimize the regioselectivity of oxadiazole ring formation under varying substituent effects?
- Methodological Answer : Substituent electronic properties dictate cyclization pathways. For electron-withdrawing groups (EWGs) on the aryl ring, thiourea intermediates favor 1,3,4-oxadiazole formation via nucleophilic attack at the less hindered carbonyl. Kinetic studies using in situ IR or HPLC-MS can track intermediate stability .
Q. How do solvent polarity and catalyst systems influence the stability of 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl acetate in biological assays?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize the acetate ester against hydrolysis, while protic solvents (e.g., MeOH) accelerate degradation. Stability studies in PBS (pH 7.4) at 37°C over 24 h, monitored via LC-MS, reveal hydrolysis to the carboxylic acid. Chelating agents (e.g., EDTA) mitigate metal-catalyzed decomposition .
Data Contradiction Analysis
Q. Why do biological activity assays for similar oxadiazole derivatives show conflicting IC₅₀ values across studies?
- Methodological Answer : Variability arises from:
- Assay Conditions : Differences in cell lines (e.g., MDA-MB-435 vs. MCF-7) or incubation times .
- Solubility Limits : Use of DMSO >0.1% can artifactually reduce activity. Pre-saturate compounds in assay buffers.
- Structural Analogues : Minor substituent changes (e.g., methyl vs. phenyl at position 5) drastically alter binding affinity. Molecular docking (e.g., AutoDock Vina) identifies critical interactions with target proteins .
Experimental Design Considerations
Q. What controls are essential when evaluating the enzymatic inhibition potential of this compound?
- Methodological Answer : Include:
- Positive Controls : Known inhibitors (e.g., Y-27632 for Rho kinase assays).
- Negative Controls : Vehicle-only (e.g., DMSO) and scrambled oxadiazole derivatives.
- Counter-Screens : Test against off-target enzymes (e.g., PKA, PKC) to confirm specificity .
Advanced Analytical Techniques
Q. How can computational methods complement experimental data in studying this compound’s reactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
